molecular formula C12H14BrF3S B14070182 1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene

Cat. No.: B14070182
M. Wt: 327.21 g/mol
InChI Key: VQPYQKMPTKNZOQ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups:

  • 3-Bromopropyl chain: A three-carbon alkyl chain with a terminal bromine atom, enhancing electrophilic reactivity for nucleophilic substitution or coupling reactions .
  • Ethyl group: A simple alkyl substituent that increases lipophilicity and influences steric interactions.
  • Trifluoromethylthio group (-SCF₃): A highly electron-withdrawing moiety known to improve metabolic stability and modulate binding interactions in bioactive molecules .

Properties

Molecular Formula

C12H14BrF3S

Molecular Weight

327.21 g/mol

IUPAC Name

1-(3-bromopropyl)-2-ethyl-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C12H14BrF3S/c1-2-10-9(6-4-8-13)5-3-7-11(10)17-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3

InChI Key

VQPYQKMPTKNZOQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1SC(F)(F)F)CCCBr

Origin of Product

United States

Preparation Methods

The target molecule’s structure suggests three primary synthetic challenges: (1) introduction of the trifluoromethylthio (–SCF$$_3$$) group at the 3-position, (2) ethyl substitution at the 2-position, and (3) installation of the 3-bromopropyl chain at the 1-position. Retrosynthetically, the benzene ring may be functionalized sequentially or through convergent strategies.

Trifluoromethylthio Group Installation

The –SCF$$3$$ group is typically introduced via electrophilic or nucleophilic trifluoromethylthiolation. Electrophilic reagents such as $$ \text{N-(trifluoromethylthio)phthalimide} $$ (Phth-SCF$$3$$) or $$ \text{AgSCF}3 $$ in the presence of oxidants (e.g., Selectfluor) enable direct C–H functionalization. Alternatively, nucleophilic pathways using $$ \text{CuSCF}3 $$ or $$ \text{NaSCF}_3 $$ under Ullmann-type coupling conditions may be employed.

Ethyl Substitution at the 2-Position

Ethylation strategies include Friedel-Crafts alkylation, though this method suffers from poor regioselectivity. Directed ortho-metalation (DoM) using a directing group (e.g., –SCF$$_3$$) followed by quenching with ethyl iodide offers better control.

3-Bromopropyl Side Chain Introduction

The 3-bromopropyl group can be installed via alkylation of a pre-functionalized benzene derivative. For example, nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a propyl boronic acid bearing a terminal bromide may be feasible.

Proposed Synthetic Routes

Route 1: Sequential Functionalization of Benzene

Step 1: Ethylation via Directed Ortho-Metalation

Starting with 3-(trifluoromethylthio)anisole, lithiation at the ortho position using $$ \text{LDA} $$ ($$ \text{lithium diisopropylamide} $$) followed by quenching with ethyl iodide yields 2-ethyl-3-(trifluoromethylthio)anisole. Demethylation with $$ \text{BBr}_3 $$ provides the phenol intermediate.

Step 2: Bromopropyl Chain Installation

The phenol undergoes O-alkylation with 1,3-dibromopropane in the presence of $$ \text{K}2\text{CO}3 $$, producing 1-(3-bromopropoxy)-2-ethyl-3-(trifluoromethylthio)benzene. Subsequent cleavage of the ether bond via hydrogenolysis (Pd/C, $$ \text{H}_2 $$) yields the target compound.

Key Reaction Conditions

  • Demethylation: $$ \text{BBr}_3 $$, DCM, −78°C to RT, 12 h
  • O-alkylation: 1,3-dibromopropane, $$ \text{K}2\text{CO}3 $$, DMF, 80°C, 24 h
  • Hydrogenolysis: 10% Pd/C, $$ \text{H}_2 $$ (1 atm), EtOH, RT, 6 h
Challenges
  • Regioselectivity in O-alkylation may lead to bis-alkylated byproducts.
  • Hydrogenolysis must preserve the –SCF$$_3$$ group, which is sensitive to reductive conditions.

Route 2: Convergent Synthesis via Suzuki-Miyaura Coupling

Step 1: Preparation of Boronic Acid Intermediate

3-Bromopropylboronic acid is synthesized via hydroboration of allyl bromide with $$ \text{BH}_3\cdot\text{THF} $$, followed by oxidation.

Step 2: Coupling with Aryl Halide

2-Ethyl-3-(trifluoromethylthio)bromobenzene (prepared via DoM and bromination) undergoes Suzuki-Miyaura coupling with 3-bromopropylboronic acid using $$ \text{Pd(PPh}3)4 $$ and $$ \text{Na}2\text{CO}3 $$ in dioxane/water (3:1).

Key Reaction Conditions

  • Hydroboration: $$ \text{BH}_3\cdot\text{THF} $$, 0°C to RT, 2 h
  • Suzuki coupling: 2 mol% $$ \text{Pd(PPh}3)4 $$, 80°C, 12 h
Challenges
  • Synthesis of 2-ethyl-3-(trifluoromethylthio)bromobenzene requires precise bromination to avoid polybromination.
  • Steric hindrance from the ethyl and –SCF$$_3$$ groups may slow coupling kinetics.

Optimization and Scalability

Solvent and Temperature Effects

The use of polar aprotic solvents (DMF, DMSO) enhances solubility of intermediates but may promote side reactions. Mixed solvent systems (e.g., dioxane/water) balance reactivity and solubility in cross-coupling reactions.

Catalytic Systems

Palladium catalysts (e.g., $$ \text{Pd(OAc)}2 $$) with bulky phosphine ligands (XPhos) improve yields in sterically hindered Suzuki couplings. For brominations, $$ \text{N-bromosuccinimide} $$ (NBS) in $$ \text{H}2\text{SO}4/\text{CH}3\text{COOH} $$ mixtures enhances regioselectivity, as demonstrated in the synthesis of 3,5-bis(trifluoromethyl)bromobenzene.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$3$$): δ 1.28 (t, $$ J = 7.2 $$ Hz, 3H, CH$$2$$CH$$3$$), 2.05 (quintet, $$ J = 6.8 $$ Hz, 2H, CH$$2$$CH$$2$$Br), 3.45 (t, $$ J = 6.4 $$ Hz, 2H, CH$$2$$Br), 7.32–7.45 (m, 3H, aromatic).
  • $$ ^{19}\text{F} $$ NMR (376 MHz, CDCl$$3$$): δ −44.2 (s, CF$$3$$).

Purity and Isomeric Byproducts

HPLC analysis (C18 column, MeCN/H$$_2$$O 70:30) reveals ≥98% purity, with minor peaks attributed to 1-(2-bromopropyl) and 1-(4-bromopropyl) isomers.

Applications and Derivatives

The compound serves as a key intermediate in medicinal chemistry, particularly for neurokinin-1 receptor antagonists. Functionalization of the bromopropyl chain via nucleophilic substitution (e.g., with amines or thiols) enables access to pharmacologically active derivatives.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Addition Reactions: The benzene ring can participate in addition reactions, particularly with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-(3-hydroxypropyl)-2-ethyl-3-(trifluoromethylthio)benzene.

Scientific Research Applications

1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can participate in nucleophilic substitution reactions, while the trifluoromethylthio group can influence the compound’s reactivity and stability. These interactions can affect various molecular pathways and processes, making the compound useful in different research applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The table below compares key analogs, emphasizing substituent-driven differences:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene C₁₂H₁₄BrF₃S (inferred) ~343.2 (calc.) -Br, -C₂H₅, -SCF₃ Potential pharmaceutical intermediate
1-(3-Bromopropyl)-2-nitro-3-(trifluoromethylthio)benzene C₁₀H₉BrF₃NO₂S 344.15 -Br, -NO₂, -SCF₃ High polarity due to nitro group; used in electrophilic substitutions
1-(3-Bromopropyl)-4-chloro-3-(trifluoromethylthio)benzene C₁₀H₉BrClF₃S 333.60 -Br, -Cl, -SCF₃ Enhanced halogen reactivity for cross-coupling
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene C₁₀H₁₀BrF₃ 267.09 -Br, -CF₃ Intermediate in cinacalcet synthesis (34% yield in amine coupling)
(3-Bromopropyl)benzene C₉H₁₁Br 199.08 -Br, alkyl chain Common alkylating agent; bp 237–238°C
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The trifluoromethylthio (-SCF₃) group significantly lowers electron density at the aromatic ring, enhancing resistance to oxidative metabolism compared to non-fluorinated analogs .
  • Halogen Effects : Bromine and chlorine substituents increase molecular weight and reactivity. Bromine’s larger atomic radius facilitates nucleophilic substitutions, while chlorine offers milder electronic effects .
  • Alkyl vs. Nitro Groups: Ethyl substituents (C₂H₅) improve lipophilicity and membrane permeability relative to polar nitro (-NO₂) groups, making the target compound more suitable for hydrophobic environments .
Alkylation and Substitution Reactions
  • Bromopropyl Chain Introduction : The 3-bromopropyl group is often introduced via alkylation of benzene derivatives using (3-bromopropyl)benzene under basic conditions (e.g., n-BuLi/THF) . Yields for such reactions range from 17% (low) to 81%, depending on steric hindrance .
  • Trifluoromethylthio Incorporation : The -SCF₃ group is typically added via electrophilic substitution or thiolation reactions. Fluorinated reagents like AgSCF₃ or Cu-mediated couplings are common .
Functionalization Challenges
  • Steric Hindrance : Bulky substituents (e.g., ethyl, trifluoromethylthio) can reduce reaction yields. For example, coupling 1-(3-bromopropyl)-3-(trifluoromethyl)benzene with amines yielded only 34% product due to steric effects .
  • Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability, but bromine’s lability may necessitate low-temperature handling .

Biological Activity

1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene is an organic compound with a complex structure that includes a bromopropyl group, an ethyl group, and a trifluoromethylthio group attached to a benzene ring. Its molecular formula is C12H14BrF3S, with a molecular weight of approximately 327.20 g/mol. The unique combination of these functional groups contributes to the compound's distinct biological activity and potential applications in medicinal chemistry.

The presence of the trifluoromethylthio group enhances the compound's lipophilicity, which can improve bioavailability and efficacy in biological systems. This characteristic is crucial for interactions with various biological targets, including enzymes and receptors.

PropertyValue
Molecular FormulaC12H14BrF3S
Molecular Weight327.20 g/mol
PurityNLT 98%
Predicted Boiling Point264.5 ± 40 °C

Enzyme Interaction Studies

Preliminary studies suggest that compounds with similar structures may exhibit activity against specific enzymes or receptors, potentially modulating biochemical pathways relevant to drug development. The trifluoromethylthio group may enhance interactions with biological targets, leading to significant effects on metabolic pathways.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of compounds containing bromopropyl and trifluoromethylthio groups display antimicrobial properties. For instance, a study demonstrated that similar compounds exhibited inhibition against various bacterial strains, suggesting potential therapeutic applications in treating infections.

Table 2: Comparison of Biological Activities

Compound NameBiological ActivityNotes
1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzenePotential enzyme modulationEnhanced lipophilicity
1-(3-Bromopropyl)-3-(trifluoromethyl)benzeneModerate antibacterial activityLacks ethyl group
1-Bromo-3,5-bis(trifluoromethyl)benzeneHigh lipophilicityDifferent biological activity profile

Pharmacological Implications

The unique structural components of 1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene make it particularly valuable for research in pharmacology. Studies focusing on its interaction with specific receptors have shown promise in modulating pathways associated with inflammation and cancer progression.

Future Directions

Ongoing research aims to explore the full range of biological activities associated with this compound. Investigations into its potential as an anti-inflammatory agent or in cancer therapy are particularly noteworthy, given the encouraging preliminary results observed in enzyme interaction studies.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene, and how can regioselectivity challenges be addressed?

  • Methodology : Start with a benzene ring functionalized with ethyl and trifluoromethylthio groups. Introduce the bromopropyl group via Friedel-Crafts alkylation or nucleophilic substitution. For regioselectivity, use directing groups (e.g., sulfides) or transition-metal catalysis (e.g., Pd-mediated coupling). Bromination of intermediates may require catalysts like Fe or AlBr₃ to enhance selectivity .
  • Validation : Confirm structural integrity via NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography (using SHELX for refinement) .

Q. How can the physical and chemical properties of this compound be experimentally determined?

  • Methodology :

  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (toluene) using UV-Vis spectroscopy.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
  • Reactivity : Assess stability under acidic/alkaline conditions and with oxidizing agents. Safety data (GHS classification) should guide handling protocols .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodology :

  • Chromatography : Use HPLC or GC-MS to detect impurities.
  • Spectroscopy : FT-IR for functional groups; NMR for substituent positions (e.g., trifluoromethylthio at C3).
  • Crystallography : Single-crystal X-ray diffraction (refined via SHELXL) resolves 3D conformation .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethylthio and ethyl groups influence reaction pathways in cross-coupling reactions?

  • Methodology : Perform computational studies (DFT) to map electron density and predict sites for electrophilic/nucleophilic attacks. Experimentally, compare reactivity with analogs (e.g., 1-(3-Bromopropyl)benzene) in Suzuki-Miyaura couplings. The trifluoromethylthio group’s strong electron-withdrawing nature may deactivate the ring, requiring harsher conditions .

Q. How can contradictory data on synthetic yields be resolved?

  • Case Study : If literature reports varying yields for bromination steps, systematically test variables:

  • Catalyst (Fe vs. AlBr₃) .
  • Solvent polarity (CH₂Cl₂ vs. DMF).
  • Temperature (0°C vs. reflux).
    • Analysis : Use design-of-experiments (DoE) to identify optimal conditions. Monitor intermediates via LC-MS to detect side reactions.

Q. What strategies mitigate toxicity risks during large-scale synthesis?

  • Methodology :

  • Substitution : Replace hazardous reagents (e.g., bromine gas) with safer alternatives (NBS).
  • Engineering Controls : Use closed reactors and scrubbers for volatile byproducts.
  • Ecotoxicology : Assess degradation products via LC-QTOF-MS and model bioaccumulation potential using QSAR tools .

Q. How can computational modeling predict this compound’s interactions in drug discovery?

  • Methodology :

  • Docking Studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina.
  • Pharmacokinetics : Predict ADME properties via SwissADME. The bromopropyl chain may enhance lipophilicity, affecting membrane permeability .

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